Cas no 127236-58-2 (Naphthalene,1-[1-(4-methylphenyl)ethenyl]-)

Naphthalene,1-[1-(4-methylphenyl)ethenyl]- structure
127236-58-2 structure
Product Name:Naphthalene,1-[1-(4-methylphenyl)ethenyl]-
CAS No:127236-58-2
MF:C19H16
MW:244.330345153809
CID:103196
PubChem ID:14492339
Update Time:2025-04-18

Naphthalene,1-[1-(4-methylphenyl)ethenyl]- Chemical and Physical Properties

Names and Identifiers

    • Naphthalene,1-[1-(4-methylphenyl)ethenyl]-
    • 1-(1-P-TOLYL-VINYL)-NAPHTHALENE
    • 1-(1-Propinyl)cyclopentanol
    • 1-(1-propynyl)cyclopentanol
    • 1-(1-p-tolylvinyl)naphthalene
    • 1-(1-p-Tolyl-vinyl)-naphthalin
    • 1-[1-(4-methylphenyl)ethenyl]naphthalene
    • 1-Prop-1-inyl-cyclopentan-1-ol
    • 1-Prop-1-inyl-cyclopentanol
    • 1-prop-1-ynyl-cyclopentanol
    • 1-Propin-(1)-yl-cyclopentanol-(1)
    • Cyclopentanol,1-(1-propynyl)
    • 1-(1-(p-Tolyl)vinyl)naphthalene
    • 127236-58-2
    • AKOS015963907
    • Inchi: 1S/C19H16/c1-14-10-12-16(13-11-14)15(2)18-9-5-7-17-6-3-4-8-19(17)18/h3-13H,2H2,1H3
    • InChI Key: OTNXJMSAGCCGPQ-UHFFFAOYSA-N
    • SMILES: C1(=CC=CC2C=CC=CC1=2)C(=C)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 244.12500
  • Monoisotopic Mass: 244.125
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.5
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Density: 1.052
  • Boiling Point: 393.1°C at 760 mmHg
  • Flash Point: 185.1°C
  • Refractive Index: 1.632
  • PSA: 0.00000
  • LogP: 5.20970

Naphthalene,1-[1-(4-methylphenyl)ethenyl]- Related Literature

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